2,3-Diphenylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenylpentanenitrile is an organic compound characterized by the presence of two phenyl groups attached to a pentanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpentanenitrile typically involves the reaction of benzyl cyanide with benzaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the cyanide ion attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the nitrile compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and ethanol, with sodium or potassium cyanide as the cyanide source.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can be employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2,3-Diphenylpentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Diphenylpentanenitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can interact with enzymes and receptors in biological systems. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Diphenylacetonitrile: Similar structure but with a different carbon backbone.
2,2-Diphenylpropionitrile: Another nitrile compound with two phenyl groups but a different carbon chain length.
4-Bromo-2,2-diphenylbutyronitrile: Contains a bromine substituent, adding different reactivity.
Uniqueness: 2,3-Diphenylpentanenitrile is unique due to its specific carbon chain length and the positioning of the phenyl groups, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
40232-60-8 |
---|---|
Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2,3-diphenylpentanenitrile |
InChI |
InChI=1S/C17H17N/c1-2-16(14-9-5-3-6-10-14)17(13-18)15-11-7-4-8-12-15/h3-12,16-17H,2H2,1H3 |
InChI Key |
KOAYHNNDGAXATM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.